N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c20-19(21,22)27-16-5-1-3-14(11-16)18(25)24-17(13-6-9-26-10-7-13)15-4-2-8-23-12-15/h1-5,8,11-13,17H,6-7,9-10H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZRUEPZQUZBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Direct Fluorination and Methoxylation
3-Hydroxybenzoic acid is subjected to a two-step process:
- Trifluoromethylation : Reaction with trifluoromethyl iodide (CF₃I) in the presence of CuI and K₂CO₃ in DMF at 80°C for 12 hours.
- Methoxylation : Treatment with methyl iodide (CH₃I) and Ag₂O in acetonitrile under reflux to install the methoxy group.
Yield : 68–72% after recrystallization from ethanol/water.
Synthesis of (Oxan-4-yl)(Pyridin-3-yl)Methylamine
Reductive Amination Pathway
- Aldehyde Preparation : Pyridine-3-carbaldehyde is reacted with oxan-4-amine in dry THF at 0°C.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) is added gradually, and the mixture is stirred at room temperature for 24 hours.
$$
\text{Pyridine-3-carbaldehyde} + \text{Oxan-4-amine} \xrightarrow{\text{NaBH₃CN}} \text{(Oxan-4-yl)(pyridin-3-yl)methylamine}
$$
Yield : 55–60% after purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).
Alternative Nucleophilic Substitution
Oxan-4-amine is treated with pyridin-3-ylmethyl bromide in the presence of K₂CO₃ in DMF at 60°C for 8 hours. This method, however, results in lower yields (40–45%) due to competing elimination side reactions.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Reagents :
- 3-(Trifluoromethoxy)benzoic acid (1.2 equiv).
- EDCI (1.5 equiv), HOBt (1.5 equiv).
- (Oxan-4-yl)(pyridin-3-yl)methylamine (1.0 equiv).
Procedure :
- The carboxylic acid is activated with EDCI/HOBt in anhydrous DCM at 0°C for 30 minutes.
- The amine is added dropwise, and the reaction is stirred at room temperature for 18 hours.
Workup :
- The mixture is washed with 5% HCl, saturated NaHCO₃, and brine.
- The organic layer is dried over MgSO₄ and concentrated.
Yield : 70–75% after recrystallization from ethyl acetate/hexane.
Schotten-Baumann Reaction
- Acid Chloride Formation : 3-(Trifluoromethoxy)benzoic acid is treated with thionyl chloride (SOCl₂) at reflux for 2 hours.
- Amidation : The acid chloride is added to a solution of the amine in aqueous NaOH (10%) and DCM, stirred vigorously for 1 hour.
Yield : 65–70% with minimal racemization.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Additives
- DMAP (4-Dimethylaminopyridine) : Accelerates coupling by 30% when used at 0.1 equiv.
- Molecular Sieves (4Å) : Reduce hydrolysis of activated intermediates, improving yields by 10–15%.
Purification and Characterization
Column Chromatography
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyridine-H), 7.85–7.40 (m, 4H, aromatic), 4.20–3.80 (m, 2H, oxan-H), 3.50–3.20 (m, 1H, CH-N).
- ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 148.2 (CF₃O), 135.5–120.1 (aromatic), 68.9 (oxan-C).
- HRMS : [M+H]⁺ calc. 409.1384, found 409.1389.
Scalability and Industrial Feasibility
Continuous Flow Synthesis
Cost Analysis
- EDCI/HOBt : \$12/g (limits large-scale use).
- Schotten-Baumann : \$4/g (preferred for kilogram-scale production).
Analyse Chemischer Reaktionen
Types of Reactions
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzamides can inhibit the growth of various cancer cell lines. The compound's trifluoromethoxy group may enhance its lipophilicity and receptor binding affinity, potentially leading to improved anticancer efficacy.
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
These findings suggest that N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide could be explored further for its potential as an anticancer agent .
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing promising results in inhibiting growth. For example, derivatives containing oxadiazole rings have demonstrated significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa.
Synthesis Methodologies
The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide typically involves multi-step organic reactions, including:
- Formation of the Oxan Ring: Utilizing appropriate precursors to create the oxan structure.
- Pyridine Derivative Synthesis: Employing methods such as alkylation or acylation to introduce the pyridine moiety.
- Trifluoromethoxy Group Introduction: This can be achieved through fluorination reactions or via the use of trifluoromethylating agents.
- Final Coupling Reaction: Combining all components to form the final benzamide structure.
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- Anticancer Studies: A recent study demonstrated that derivatives similar to N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide showed significant inhibition rates in various cancer cell lines, suggesting a pathway for developing targeted cancer therapies .
- Antimicrobial Research: Compounds structurally related to this benzamide have been tested for their antimicrobial properties, showcasing effectiveness against multiple bacterial strains, indicating a possible avenue for developing new antibiotics .
Wirkmechanismus
The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in having a pyridine moiety but lacks the oxane and trifluoromethoxy groups.
4-(4-methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: Shares the benzamide structure but differs in the substituents and overall structure.
Uniqueness
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide is unique due to its combination of an oxane ring, a pyridine moiety, and a trifluoromethoxy-substituted benzamide group
Biologische Aktivität
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to explore its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Oxan ring : A tetrahydrofuran derivative which may contribute to its pharmacokinetic properties.
- Pyridine moiety : Known for its role in biological activity, particularly in drug design.
- Trifluoromethoxy group : This substituent is often associated with enhanced metabolic stability and lipophilicity.
The molecular formula for N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide is .
Antineoplastic Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antineoplastic properties. For instance, derivatives of trifluoromethyl-benzamides have been shown to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways such as AKT and PKA, which are crucial for cell survival and proliferation .
Neuroprotective Effects
Research indicates that related compounds can prevent neurotoxicity induced by excitatory amino acids. In a study involving organotypic hippocampal slices, a related compound (EPPTB) was shown to prevent neuroprotection against kainic acid toxicity, implicating similar mechanisms might be at play for N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide . The neuroprotective effects are hypothesized to be mediated through the inhibition of certain receptors involved in excitotoxicity.
In Vitro Studies
- Cell Viability Assays : Various assays have been conducted to assess the cytotoxicity of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide on cancer cell lines. Results indicate a dose-dependent decrease in cell viability, suggesting effective anti-cancer activity.
- Mechanistic Studies : Further investigations into the compound's mechanism revealed that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
In Vivo Studies
- Animal Models : In vivo studies using murine models have demonstrated that administration of the compound leads to significant tumor reduction compared to control groups, supporting its potential as an anticancer agent.
- Neuroprotection in Animal Models : Studies have shown that treatment with similar compounds can protect against neurodegeneration in models of Alzheimer's disease, suggesting that N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide may also have neuroprotective properties.
Comparative Analysis with Related Compounds
Q & A
Q. What are the optimal synthetic conditions for preparing N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide with high yield and purity?
- Methodology :
- Step 1 : Use a multi-step approach involving amide coupling. For example, combine pyridine-3-carbaldehyde derivatives with oxan-4-amine under reductive amination conditions (e.g., NaBH₃CN in methanol) to form the intermediate .
- Step 2 : React the intermediate with 3-(trifluoromethoxy)benzoyl chloride in dichloromethane (DCM) using a base like triethylamine to neutralize HCl .
- Critical Parameters :
- Temperature control (0–5°C during acylation to minimize side reactions).
- Solvent choice (DCM for solubility, inertness).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl) and trifluoromethoxy group integration .
- Mass Spectrometry (HRMS) : Accurate mass determination to distinguish from isomers .
- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- Data Interpretation : Compare spectral data with DFT-calculated NMR shifts for ambiguous signals .
Q. How should researchers mitigate stability issues during storage and handling?
- Key Risks :
- Thermal decomposition (observed in similar benzamide derivatives at >40°C) .
- Hydrolysis of the trifluoromethoxy group under acidic/basic conditions .
- Storage Protocol :
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethoxy, pyridinyl) influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insights :
- The trifluoromethoxy group is electron-withdrawing, activating the benzamide carbonyl toward nucleophilic attack (e.g., SN2 at nitrogen in anomeric amides) .
- Pyridin-3-yl’s electron-donating resonance stabilizes intermediates, reducing reaction rates compared to pyridin-4-yl derivatives .
- Experimental Validation :
- Compare reaction kinetics (via HPLC monitoring) with analogs lacking substituents .
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Case Study : For ambiguous NOE signals or coupling constants:
- X-ray Crystallography : Resolve stereochemistry (e.g., anomeric configuration at nitrogen) .
- Dynamic NMR : Study rotational barriers of the benzamide group to assign conformers .
- Example : In chidamide analogs, X-ray confirmed regioselectivity of acylation over isomer formation .
Q. What computational strategies predict the compound’s biological target interactions?
- Approaches :
- Molecular Docking : Use PyRx/AutoDock Vina with protein structures (e.g., kinase domains) to identify binding poses .
- QSAR Modeling : Correlate substituent properties (logP, polar surface area) with activity data from analogs (e.g., triazolopyridazines in ) .
- Validation : Compare in silico results with in vitro enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
